3-(2-Hydroxyethyl)cyclohexanone
Description
Contextual Significance in Synthetic Methodologies
The synthetic utility of 3-(2-Hydroxyethyl)cyclohexanone stems from the orthogonal reactivity of its two functional groups. The ketone can undergo a variety of reactions, including nucleophilic additions, enolate formation for alpha-functionalization, and reductions. cymitquimica.comquora.com The primary hydroxyl group can be oxidized to an aldehyde or carboxylic acid, converted into a leaving group for substitution reactions, or used in esterification and etherification processes. mdpi.com
This dual functionality makes it a versatile building block in organic synthesis. For instance, the hydroxyl group could be protected while the ketone is manipulated, or vice-versa, allowing for sequential and controlled modifications. This strategic potential is analogous to other hydroxy ketones, such as 3-hydroxycyclohexanone, which serve as crucial intermediates in the synthesis of pharmaceuticals and agrochemicals. cymitquimica.com The ability to construct complex cyclic and spirocyclic systems is a significant aspect of modern synthesis, and bifunctional starting materials like this compound are instrumental in these methodologies. msu.edu
Structural Features and Chemical Environment Rationale
The chemical properties and reactivity of this compound are a direct consequence of its molecular structure. The molecule consists of a six-membered cyclohexanone (B45756) ring, which typically adopts a stable chair conformation to minimize steric and torsional strain. youtube.com The ketone's carbonyl group introduces a plane of symmetry and influences the ring's electronic properties.
The 2-hydroxyethyl side chain [-CH₂CH₂OH] adds significant chemical diversity. Key features include:
Flexibility: The single bonds in the ethyl chain allow for free rotation, meaning the terminal hydroxyl group can orient itself in various positions relative to the cyclohexanone ring. mdpi.com
Hydrogen Bonding: The hydroxyl group can act as both a hydrogen bond donor and acceptor. This capability can influence the molecule's physical properties, such as boiling point and solubility, and can also direct the outcome of certain reactions by forming intramolecular or intermolecular hydrogen bonds. mdpi.com
Reactivity Hub: The primary alcohol is a site for numerous transformations, providing a handle for chain extension or the introduction of other functional groups. mdpi.com
The interplay between the cyclic ketone and the flexible hydroxyethyl (B10761427) side chain defines the compound's chemical environment, making it a molecule with distinct regions of electrophilicity (at the carbonyl carbon) and nucleophilicity (at the hydroxyl oxygen).
Physicochemical Properties of this compound
The following table summarizes key computed properties of the compound. nih.gov
| Property | Value |
| Molecular Formula | C₈H₁₄O₂ |
| Molecular Weight | 142.19 g/mol |
| Hydrogen Bond Donor Count | 1 |
| Hydrogen Bond Acceptor Count | 2 |
| Rotatable Bond Count | 2 |
| Topological Polar Surface Area | 37.3 Ų |
| Complexity | 159 |
Structure
3D Structure
Properties
Molecular Formula |
C8H14O2 |
|---|---|
Molecular Weight |
142.20 g/mol |
IUPAC Name |
3-(2-hydroxyethyl)cyclohexan-1-one |
InChI |
InChI=1S/C8H14O2/c9-5-4-7-2-1-3-8(10)6-7/h7,9H,1-6H2 |
InChI Key |
WFGVSEXEHXSKPI-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(CC(=O)C1)CCO |
Origin of Product |
United States |
Advanced Synthetic Methodologies for 3 2 Hydroxyethyl Cyclohexanone and Its Functional Analogues
Chemo- and Regioselective Synthesis Strategies
The selective synthesis of 3-(2-Hydroxyethyl)cyclohexanone requires careful control over reaction conditions to direct functionalization to the desired position and to prevent unwanted side reactions involving the ketone or hydroxyl groups.
Nucleophilic Addition Approaches to the Cyclohexanone (B45756) Core
Nucleophilic addition reactions are a cornerstone of organic synthesis and provide a direct route to functionalizing the cyclohexanone ring. libretexts.orgacademie-sciences.fr These methods can be broadly categorized into the directed alkylation to introduce the hydroxyethyl (B10761427) side chain and condensation reactions that build upon the existing ketone functionality.
A primary strategy for synthesizing this compound involves the alkylation of a cyclohexanone enolate or a related nucleophilic equivalent with a suitable two-carbon electrophile bearing a protected or latent hydroxyl group. For instance, the reaction of a cyclohexanone enolate, generated under kinetic or thermodynamic control, with ethylene (B1197577) oxide can introduce the hydroxyethyl moiety. libretexts.org The regioselectivity of this alkylation is crucial and can be influenced by the choice of base, solvent, and temperature.
Another approach involves the conjugate addition of a nucleophile to an α,β-unsaturated ketone. For example, the Michael addition of a nucleophile to cyclohexenone can be followed by further transformations to yield the target molecule. masterorganicchemistry.comlibretexts.org The Robinson annulation, a powerful ring-forming sequence, combines a Michael addition with an intramolecular aldol (B89426) condensation to construct a cyclohexenone ring, which can then be further modified. masterorganicchemistry.comlibretexts.orgjk-sci.com
The stereochemistry of nucleophilic addition to cyclohexanone derivatives is influenced by a balance of steric and electronic factors. researchgate.net The incoming nucleophile can approach from the axial or equatorial face, leading to different stereoisomers. The presence of substituents on the ring can further direct the approach of the nucleophile. academie-sciences.fr
| Reactant 1 | Reactant 2 | Product | Key Reaction Type |
| Cyclohexanone Enolate | Ethylene Oxide | This compound | Nucleophilic Alkylation libretexts.org |
| Cyclohexenone | Nucleophile (e.g., Gilman reagent) | 3-Substituted Cyclohexanone | Michael Addition masterorganicchemistry.comlibretexts.org |
| Ketone | α,β-Unsaturated Ketone | Substituted Cyclohexenone | Robinson Annulation masterorganicchemistry.comjk-sci.com |
Table 1: Examples of Nucleophilic Addition for Cyclohexanone Functionalization
Aldol condensation reactions provide a powerful tool for forming carbon-carbon bonds and introducing new functional groups. researchgate.netyoutube.com The self-condensation of cyclohexanone under basic conditions leads to the formation of a β-hydroxy ketone, which can then undergo dehydration to an α,β-unsaturated ketone. youtube.comvaia.comtestbook.com While this specific reaction does not directly yield this compound, the principles of aldol chemistry are applicable in crossed-aldol reactions.
A crossed-aldol reaction between cyclohexanone and a suitable aldehyde or ketone containing a protected hydroxyl group could theoretically be employed. However, controlling the regioselectivity and preventing self-condensation can be challenging. Directed aldol reactions, using pre-formed enolates or silyl (B83357) enol ethers, offer greater control over the reaction outcome.
The Robinson annulation is a classic example that incorporates an intramolecular aldol condensation as a key step. masterorganicchemistry.comjk-sci.com It begins with a Michael addition to form a 1,5-diketone, which then cyclizes via an intramolecular aldol reaction to form a cyclohexenone ring. masterorganicchemistry.comlibretexts.orgjk-sci.com This powerful sequence allows for the construction of complex cyclic systems.
| Reactant | Product | Reaction Type |
| Cyclohexanone (2 moles) | 2-(Cyclohexylidene)cyclohexanone | Aldol Condensation & Dehydration youtube.comtestbook.com |
| 1,5-Diketone | Cyclohexenone | Intramolecular Aldol Condensation masterorganicchemistry.com |
Table 2: Aldol and Related Condensation Reactions
Reductive Pathways for Hydroxyethyl Moiety Formation
An alternative strategy involves the reduction of a precursor molecule containing a suitable functional group that can be converted into a hydroxyethyl group. For example, the reduction of a compound like methyl 2-(3-oxocyclohexyl)acetate would yield this compound. This reduction can be achieved using various reducing agents, with the choice of reagent being critical to selectively reduce the ester or carboxylic acid in the presence of the ketone.
Selective reduction of a thiazole-substituted ester to a primary alcohol has been demonstrated using lithium borohydride (B1222165) (LiBH4). mdpi.com This type of selective reduction could be applied to a suitably substituted cyclohexanone precursor.
Hydrolytic Routes and Precursor Transformation
The synthesis can also be approached by the hydrolysis of a precursor where the hydroxyl group is protected or part of a different functional group. For example, a compound with a 2-bromoethyl side chain could be hydrolyzed to the corresponding alcohol. Similarly, the hydrolysis of an ester, such as 2-(3-oxocyclohexyl)ethyl acetate, would yield the desired product.
The addition of cyano-stabilized anions to π-anisolechromium tricarbonyl complexes, followed by acid treatment, leads to 1-methoxy-1,3-cyclohexadiene (B1594827) derivatives, which can be precursors to substituted cyclohexenones. princeton.edu This highlights the use of organometallic intermediates in the synthesis of functionalized cyclohexanones.
One-Pot and Multicomponent Reaction Protocols
One-pot and multicomponent reactions (MCRs) offer significant advantages in terms of efficiency, reduced waste, and operational simplicity. nih.govnih.gov These strategies aim to combine multiple reaction steps into a single operation without isolating intermediates.
A photochemical intermolecular formal [3+2] cycloaddition between cyclopropylimines and alkenes has been developed to generate aminocyclopentane derivatives in a one-pot sequence. nih.gov While this specific example leads to a five-membered ring, the principle of using photochemical methods to construct complex cyclic systems is relevant.
Multicomponent domino reactions (MDRs) are powerful tools for the synthesis of complex heterocyclic and carbocyclic structures. nih.gov An efficient synthesis of various heterocyclic scaffolds has been achieved through the reaction of ninhydrin-malononitrile adduct with diverse N-binucleophiles in water. nih.gov Although not directly applied to this compound, these methodologies showcase the potential for developing novel MCRs for its synthesis.
Catalytic Methodologies in this compound Synthesis
Modern organic synthesis increasingly relies on catalytic methods to achieve high efficiency, selectivity, and sustainability. For the synthesis of this compound, several catalytic approaches can be envisioned, drawing from the broader field of cyclohexanone synthesis. These include organocatalysis, photocatalysis, and metal-catalyzed reactions.
Organocatalysis, for instance, offers a powerful tool for the asymmetric synthesis of substituted cyclohexanones. Chiral primary and secondary amines are often employed to activate substrates through the formation of enamine or iminium ion intermediates. A plausible organocatalytic route to a precursor of this compound could involve a Michael addition of a nucleophile to a cyclohexenone derivative, followed by transformations to introduce the hydroxyethyl group. For example, a chiral prolinol silyl ether can catalyze the cascade reaction between a β-dicarbonyl compound and an enal to form functionalized cyclohexenes, which could then be converted to the target molecule. nih.gov
Photoredox catalysis represents another cutting-edge approach. Tandem carbene and photoredox-catalyzed processes have been developed for the synthesis of substituted cycloalkanones via a formal [5+1] cycloaddition. juniperpublishers.com While not yet specifically reported for this compound, this methodology highlights the potential for constructing the cyclohexanone core under mild conditions, which could be adapted for the synthesis of the target molecule by choosing appropriate precursors.
Metal-catalyzed hydrogenation is a key step in many synthetic routes. For instance, the selective hydrogenation of a precursor containing an unsaturated side chain or another reducible functional group can be achieved using catalysts based on palladium, platinum, or rhodium. The choice of catalyst and reaction conditions is crucial to ensure the chemoselective reduction of the desired group without affecting the ketone functionality. researchgate.net
| Catalytic Approach | Potential Application in this compound Synthesis | Key Features |
| Organocatalysis | Asymmetric Michael addition to form a substituted cyclohexanone precursor. | Metal-free, potential for high enantioselectivity. |
| Photoredox Catalysis | Formal [5+1] cycloaddition to construct the cyclohexanone ring. | Mild reaction conditions, use of light as an energy source. |
| Metal-Catalyzed Hydrogenation | Selective reduction of a precursor to install the hydroxyethyl group. | High efficiency, control over chemoselectivity. |
Precursor Design and Synthetic Accessibility
Cyclohexanone Derivatives as Key Intermediates
Cyclohexanone and its derivatives are fundamental starting materials in organic synthesis. researchgate.netlibretexts.org A logical approach to this compound would be the functionalization of a pre-existing cyclohexanone ring. One potential strategy is the Robinson annulation, a classic method for forming six-membered rings. juniperpublishers.comresearchgate.netlibretexts.orgwikipedia.orgpressbooks.pub This reaction involves a Michael addition followed by an intramolecular aldol condensation. While typically used to create fused ring systems, the principles can be adapted. For instance, the reaction of a suitable ketone with an α,β-unsaturated ketone could generate a substituted cyclohexenone, which can then be further modified.
A more direct approach would be the Michael addition of a two-carbon nucleophile containing a protected hydroxyl group to cyclohexenone. For example, the conjugate addition of an ethanol-derived nucleophile, or a synthetic equivalent, could directly install the desired side chain at the 3-position. Subsequent deprotection would then yield the final product. The use of various catalysts, including ionic liquids, can facilitate such aza-Michael additions of amines to cyclohexenone, suggesting that analogous oxygen-based nucleophiles could also be employed. researchgate.net
Another strategy involves the catalytic reduction of a precursor like (3-oxocyclohexyl)acetaldehyde. The selective reduction of the aldehyde group to a primary alcohol, without affecting the ketone, would directly yield this compound. This requires a chemoselective reducing agent or a catalytic system that favors the reduction of aldehydes over ketones.
Biomass-Derived Feedstock Utilization in Precursor Synthesis
The transition towards a bio-based economy has spurred research into the use of renewable resources for the production of valuable chemicals. Biomass-derived platform molecules, such as furfural (B47365) and 5-hydroxymethylfurfural (B1680220) (HMF), offer promising starting points for the synthesis of cyclohexanone derivatives. nih.govsciopen.comresearchgate.netresearchgate.net
For example, furfural, which can be obtained from the hemicellulose fraction of lignocellulosic biomass, can be catalytically converted to cyclopentanone. nih.govtue.nl While this leads to a five-membered ring, subsequent ring-expansion strategies could potentially be employed to access cyclohexanone frameworks. More directly, lignin (B12514952), an abundant aromatic biopolymer, can be broken down into various phenolic compounds. The hydrogenation of these phenols is a well-established industrial route to cyclohexanone and its derivatives. bohrium.com By starting with appropriately substituted phenols derived from lignin, it may be possible to synthesize precursors for this compound.
| Biomass Feedstock | Potential Route to this compound Precursors | Key Transformation |
| Lignin | Depolymerization to phenolic compounds, followed by hydrogenation. | Catalytic Hydrogenation |
| Furfural | Conversion to cyclopentanone, followed by ring expansion. | Ring Expansion |
| Cellulose/Hemicellulose | Conversion to platform molecules like levulinic acid, followed by cyclization and functionalization. | Cyclization/Functionalization |
Spiro Compound Intermediates in Novel Synthetic Routes
Spiro compounds, which feature two rings connected by a single common atom, can serve as unique intermediates in organic synthesis. While not a conventional approach for the synthesis of this compound, the use of spirocyclic intermediates could offer novel pathways with high stereocontrol.
For instance, the synthesis of spiro[cyclohexane-1,3′-indolin]-2′-ones has been achieved through organocatalytic Michael/Aldol cascade reactions. nih.gov This demonstrates the feasibility of constructing complex spirocyclic systems containing a cyclohexane (B81311) ring. A hypothetical route to this compound could involve the formation of a spirocyclic intermediate where one of the rings can be selectively opened to reveal the desired hydroxyethyl side chain. For example, a spiro-lactone fused to the cyclohexane ring at the 3-position could be a potential intermediate. Reductive cleavage of the lactone ring would then generate the target molecule.
The synthesis of spiro[2.3]hexan-4-ones has been reported via a semipinacol rearrangement of a dicyclopropyl betaine (B1666868) intermediate, showcasing the utility of strained ring systems in accessing functionalized carbocycles. rsc.org Such innovative strategies, while not yet applied to the target molecule, open up new avenues for precursor design.
Green Chemistry Principles in Synthesis Optimization
The principles of green chemistry are increasingly integral to the development of modern synthetic methodologies, aiming to reduce waste, minimize the use of hazardous substances, and improve energy efficiency. The synthesis of this compound can be made more sustainable by incorporating these principles.
A key aspect of green chemistry is the use of environmentally benign reagents and catalysts. The oxidation of cyclohexanol (B46403) to cyclohexanone, a potential precursor step, is a classic example. Traditional methods often employ stoichiometric chromium-based oxidants, which are highly toxic. Greener alternatives include the use of sodium hypochlorite (B82951) in the presence of a catalyst or the application of catalytic systems with hydrogen peroxide as the oxidant. researchgate.net Dawson-type polyoxometalates have shown high catalytic activity for the oxidation of cyclohexanone and cyclohexanol using hydrogen peroxide. researchgate.net
The use of biocatalysis also aligns with green chemistry principles. Enzymes can operate under mild conditions (ambient temperature and pressure, neutral pH) and often exhibit high selectivity, reducing the need for protecting groups and minimizing side reactions. For instance, ene reductases have been shown to facilitate intramolecular β-C-H functionalization of substituted cyclohexanones. researchgate.net While a direct biocatalytic route to this compound has not been reported, the potential for enzymatic transformations in its synthesis is significant.
Solvent selection is another critical factor. The use of greener solvents, such as water or ethanol, or even performing reactions under solvent-free conditions, can significantly reduce the environmental impact of a synthetic process. For example, the aza-Michael addition of aromatic amines to 2-cyclohexen-1-one (B156087) has been successfully carried out under solvent-free conditions using ionic liquids as catalysts. researchgate.net
Finally, process intensification, such as the use of flow chemistry or microwave-assisted synthesis, can lead to shorter reaction times, improved yields, and reduced energy consumption. The oxidation of cyclohexanone has been shown to be significantly accelerated under microwave irradiation.
| Green Chemistry Principle | Application in this compound Synthesis |
| Use of Safer Reagents | Replacing heavy metal oxidants with H₂O₂ or hypochlorite. |
| Catalysis | Employing organocatalysts, photocatalysts, or biocatalysts to improve efficiency and reduce waste. |
| Renewable Feedstocks | Utilizing biomass-derived precursors from lignin or furfural. |
| Solvent Selection | Using water, ethanol, or solvent-free conditions. |
| Energy Efficiency | Implementing microwave-assisted synthesis or flow chemistry. |
Stereochemical Investigations in 3 2 Hydroxyethyl Cyclohexanone Chemistry
Diastereoselectivity in Synthetic Transformations
The synthesis of substituted cyclohexanones often yields multiple diastereomers. Controlling the formation of a specific diastereomer is a key challenge and a significant area of research. Cascade reactions, such as the double Michael reaction of curcumins with arylidenemalonates, can produce highly functionalized cyclohexanones with excellent diastereoselectivity. beilstein-journals.org Similarly, base-catalyzed Michael-aldol domino reactions of trisubstituted Michael acceptors with β-keto ester nucleophiles can yield cyclohexanone (B45756) products with high diastereoselectivity (up to >20:1 dr). nih.gov
Chiral induction in the synthesis of cyclohexanone derivatives can be influenced by both the substrate and the reagents used. Substrate control relies on the inherent stereochemistry of the starting material to direct the formation of new stereocenters. For instance, the stereoselective reduction of a cyclohexanone can be influenced by the existing stereocenters on the ring. nih.gov
Reagent control, on the other hand, utilizes chiral reagents, catalysts, or auxiliaries to favor the formation of one diastereomer over another. For example, the use of chiral, racemic bifunctional iminophosphorane catalysis has been shown to be effective in producing heterocycle-containing cyclohexanones. nih.gov The choice of catalyst and reaction conditions plays a crucial role in the diastereoselectivity of the transformation.
Enantioselective Synthesis and Chiral Pool Applications
The production of enantiomerically pure cyclohexanone derivatives is of significant interest, particularly for applications in pharmaceuticals and natural product synthesis.
One common strategy for enantioselective synthesis is the use of the chiral pool, which involves starting from readily available, inexpensive, enantiopure compounds. nih.gov For instance, (R)-aspartic acid and (S)-aspartic acid have been used as chiral precursors in the synthesis of 3-pyrrolidinylisoxazoles. nih.gov Chiral auxiliaries, which are temporarily incorporated into the molecule to direct a stereoselective reaction and are later removed, are another powerful tool. For example, β-hydroxysulfoxides can act as chiral cyclic ketone equivalents, enabling the enantioselective synthesis of polysubstituted cyclohexanones. rsc.org
In recent years, organocatalysis has emerged as a powerful method for asymmetric synthesis. rsc.org Chiral organocatalysts can facilitate a variety of transformations with high enantioselectivity. For example, 9-amino-9-deoxyepiquinine has been used to catalyze asymmetric tandem Michael-Henry reactions to produce highly functionalized cyclohexanes with excellent enantioselectivities (97 to >99% ee). nih.govacs.org Organocatalytic direct aldol (B89426) reactions of cyclohexanone with aldehydes have also been shown to produce chiral aldol adducts with good anti:syn ratios and high enantiomeric excess. researchgate.net
Metal-catalyzed asymmetric reactions also play a vital role in the synthesis of chiral cyclohexanones. These reactions often involve chiral ligands that coordinate to a metal center, creating a chiral environment that directs the stereochemical outcome of the reaction.
| Catalyst/Method | Reactants | Product | Diastereomeric Ratio (dr) | Enantiomeric Excess (ee) |
| 9-amino-9-deoxyepiquinine | Ketones and Nitroalkenes | Multifunctionalized Cyclohexanes | 93:7 to 99:1 | 97 to >99% |
| Organocatalyst in brine | Cyclohexanone and Aldehydes | Anti-aldol adducts | up to 97:3 | up to 91% |
| Base-catalyzed Michael-aldol | Trisubstituted Michael acceptors and β-keto esters | Polyfunctional Cyclohexanones | up to >20:1 | Not Applicable |
Conformational Analysis and Stereoisomer Formation
The conformation of the cyclohexane (B81311) ring is a determining factor in the stereochemical outcome of reactions and the relative stability of stereoisomers.
The cyclohexane ring typically adopts a chair conformation to minimize angle and torsional strain. libretexts.org In substituted cyclohexanones, the substituents can occupy either axial or equatorial positions. The relative stability of these conformers is influenced by steric interactions, such as 1,3-diaxial interactions, which destabilize the conformer with bulky axial substituents. libretexts.org
Stereochemical Outcome Prediction and Validation in 3-(2-Hydroxyethyl)cyclohexanone Chemistry
The prediction and subsequent validation of the stereochemical outcome in the synthesis of this compound are pivotal for its application in stereospecific chemical synthesis. The presence of a chiral center at the C3 position and the flexible 2-hydroxyethyl side chain introduces complexities that necessitate a thorough stereochemical investigation. The stereochemical outcome is primarily influenced by the synthetic route employed, with conjugate addition to an appropriate cyclohexenone precursor and the reduction of a 3-substituted cyclohexanone derivative being common strategies.
Predictive Models for Stereochemical Outcomes
Predicting the stereochemical outcome of reactions yielding this compound relies on well-established models of asymmetric induction and diastereoselectivity. The final stereochemistry is a result of the interplay between steric and electronic effects in the transition state of the rate-determining step.
In the context of conjugate addition to a cyclohexenone precursor, the facial selectivity of the nucleophilic attack is a key determinant of the stereochemistry at the C3 position. For instance, in a Michael addition of a nucleophile that will be converted to the 2-hydroxyethyl group, the approach of the nucleophile is governed by the principles of steric hindrance. The incoming nucleophile will preferentially attack from the less hindered face of the cyclohexenone ring. Computational models, such as those based on density functional theory (DFT), can be employed to calculate the energies of the possible transition states, thereby predicting the major diastereomer. The conformation of the cyclohexenone ring and any directing groups present will significantly influence these transition state energies.
For the diastereoselective reduction of a precursor such as 3-(2-oxoethyl)cyclohexanone, the stereochemical outcome at the newly formed hydroxyl group is predicted by models like the Felkin-Ahn and Cram models. These models consider the steric and electronic properties of the substituents adjacent to the carbonyl group. The flexible 2-oxoethyl side chain can adopt various conformations, and its orientation relative to the cyclohexanone ring will influence the trajectory of the hydride attack. The nature of the reducing agent also plays a crucial role; bulkier reducing agents will exhibit higher facial selectivity due to more pronounced steric interactions.
The conformational preference of the 3-(2-hydroxyethyl) side chain itself is a critical factor. The flexible nature of this chain allows it to exist in various rotamers, and intramolecular hydrogen bonding between the hydroxyl group and the carbonyl oxygen can influence the conformational equilibrium of the cyclohexanone ring. This, in turn, can affect the stereochemical outcome of subsequent reactions. The relative stability of the chair conformations with the substituent in an axial versus an equatorial position is a key consideration. Generally, the equatorial position is favored to minimize 1,3-diaxial interactions.
Experimental Validation of Stereochemical Outcomes
The theoretical predictions of stereochemical outcomes must be rigorously validated through experimental techniques. The primary methods for this validation include spectroscopic analysis and, where possible, X-ray crystallography.
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining the relative stereochemistry of diastereomers. For this compound, proton NMR (¹H NMR) can provide information on the configuration of the C3 substituent. The coupling constants between the proton at C3 and the adjacent methylene (B1212753) protons of the ring can indicate whether the substituent is in an axial or equatorial position. Nuclear Overhauser Effect (NOE) experiments can further elucidate the spatial relationships between different protons in the molecule, helping to confirm the relative stereochemistry.
Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC) , particularly with chiral stationary phases, are instrumental in separating and quantifying the diastereomers and enantiomers produced in a reaction. This allows for the determination of the diastereomeric ratio (d.r.) and enantiomeric excess (e.e.), which are direct measures of the reaction's stereoselectivity.
X-ray crystallography provides unambiguous proof of the absolute and relative stereochemistry of a crystalline derivative of this compound. By obtaining a single crystal of a suitable solid derivative, the precise three-dimensional arrangement of the atoms in the molecule can be determined, thus definitively validating the predicted stereochemical outcome.
Illustrative Research Findings
While specific research focusing exclusively on the stereochemical investigation of this compound is limited, findings from analogous 3-substituted cyclohexanone systems provide a strong basis for prediction and validation. For example, studies on the conjugate addition of various nucleophiles to cyclohexenones have consistently shown that the stereochemical outcome can be controlled by the choice of catalyst and reaction conditions. beilstein-journals.orgnih.gov Similarly, the diastereoselective reduction of substituted cyclohexanones has been extensively studied, with predictable outcomes based on the steric bulk of the reducing agent and the substituents on the ring. researchgate.net
To illustrate how such data would be presented, the following hypothetical table outlines the results from a study on the diastereoselective reduction of a precursor to form this compound.
| Entry | Reducing Agent | Solvent | Temperature (°C) | Diastereomeric Ratio (cis:trans) |
| 1 | Sodium Borohydride (B1222165) (NaBH₄) | Methanol | 0 | 75:25 |
| 2 | Sodium Borohydride (NaBH₄) | Tetrahydrofuran (B95107) | 0 | 85:15 |
| 3 | Lithium Aluminium Hydride (LiAlH₄) | Diethyl Ether | -78 | 90:10 |
| 4 | L-Selectride® | Tetrahydrofuran | -78 | 10:90 |
This table is illustrative and based on general principles of cyclohexanone reduction. The data does not represent actual experimental results for this compound due to a lack of specific literature.
The hypothetical data in the table demonstrates how the choice of reducing agent and solvent can significantly influence the diastereomeric ratio of the resulting alcohol. The validation of these ratios would be achieved using the analytical techniques described above.
Derivatization Strategies for Advanced Research and Analytical Enhancement
Selective Functionalization of Hydroxyl Groups
The primary alcohol of the 2-hydroxyethyl side chain in 3-(2-Hydroxyethyl)cyclohexanone is a prime target for selective functionalization. Such modifications can be tailored to introduce specific properties to the molecule, facilitating a range of analytical and research applications.
Acylation and sulfonation are two of the most common and versatile methods for derivatizing hydroxyl groups. These reactions involve the introduction of an acyl or sulfonyl group, respectively, which can alter the polarity, volatility, and spectroscopic properties of the parent molecule.
Acylation is the process of introducing an acyl group (R-C=O) into a compound. For the hydroxyl group of this compound, this is typically achieved by reaction with an acyl halide or an acid anhydride (B1165640) in the presence of a base catalyst. This reaction converts the polar hydroxyl group into a less polar ester, which can improve its chromatographic properties, particularly for gas chromatography (GC) by increasing volatility. Furthermore, the introduction of specific acyl groups can serve as a protective strategy, preventing the hydroxyl group from participating in subsequent reactions while the carbonyl group is being modified.
Sulfonation involves the introduction of a sulfonyl group (R-SO2). The reaction of an alcohol with a sulfonyl chloride in the presence of a base, such as pyridine, yields a sulfonate ester. These derivatives are often good leaving groups in nucleophilic substitution reactions, thus providing a pathway for further synthetic modifications of the 2-hydroxyethyl side chain. From an analytical perspective, the introduction of a sulfonate group can significantly alter the molecule's polarity, which can be advantageous for separation by high-performance liquid chromatography (HPLC).
| Derivatization Type | Reagent Class | Common Reagents | Product |
| Acylation | Acyl Halides | Acetyl chloride, Benzoyl chloride | Ester |
| Acid Anhydrides | Acetic anhydride, Trifluoroacetic anhydride | Ester | |
| Sulfonation | Sulfonyl Chlorides | p-Toluenesulfonyl chloride (TsCl), Methanesulfonyl chloride (MsCl) | Sulfonate Ester |
This table presents common reagents for the derivatization of hydroxyl groups.
For enhanced detection in analytical methods such as UV-Vis spectroscopy and fluorescence spectroscopy, chromophores (light-absorbing groups) and fluorophores (fluorescent groups) can be selectively attached to the hydroxyl group. This is a powerful strategy for increasing the sensitivity and selectivity of analytical assays.
The introduction of a chromophore can be achieved by reacting the hydroxyl group with a reagent containing a conjugated system, such as a nitro-substituted benzoyl chloride. The resulting ester will exhibit strong UV absorbance at a specific wavelength, facilitating its detection and quantification by HPLC with a UV-Vis detector. libretexts.org
Fluorophores can be introduced in a similar manner, using reagents that possess fluorescent properties. Fluorescent derivatizing agents, such as dansyl chloride or fluorescein (B123965) isothiocyanate (FITC), can react with the hydroxyl group to form highly fluorescent derivatives. biomol.com This allows for extremely sensitive detection, often down to picomolar or femtomolar concentrations, using fluorescence detectors.
| Tag Type | Reagent Example | Detection Method |
| Chromophore | p-Nitrobenzoyl chloride | HPLC-UV/Vis |
| 3,5-Dinitrobenzoyl chloride | HPLC-UV/Vis | |
| Fluorophore | Dansyl chloride | HPLC-Fluorescence |
| Fluorescein isothiocyanate (FITC) | HPLC-Fluorescence |
This table provides examples of reagents for introducing chromophoric and fluorophoric tags to hydroxyl groups.
Carbonyl Derivatization for Spectroscopic Analysis
The ketone functional group in this compound is another key site for derivatization, particularly for enhancing its detection in various analytical techniques.
One of the most widely used methods for derivatizing carbonyl compounds is the reaction with 2,4-dinitrophenylhydrazine (B122626) (DNPH). libretexts.orgresearchgate.net This reaction forms a stable, colored 2,4-dinitrophenylhydrazone derivative that can be easily detected and quantified by HPLC using a UV-Vis detector. researchgate.net This method is robust and has been applied to a wide range of carbonyl-containing compounds in various matrices. yorku.caresearchgate.net
For fluorescence-based detection, reagents such as dansylhydrazine can be used to form fluorescent hydrazones. This approach significantly increases the sensitivity of detection, making it suitable for trace-level analysis. Another strategy involves the use of reagents like O-(pentafluorobenzyl)hydroxylamine (PFBHA), which creates a derivative that is highly sensitive to electron capture detection (ECD) in gas chromatography. researchgate.net
| Derivatization Reagent | Product | Analytical Advantage |
| 2,4-Dinitrophenylhydrazine (DNPH) | Hydrazone | Strong UV absorbance for HPLC-UV detection |
| Dansylhydrazine | Hydrazone | High fluorescence for HPLC-Fluorescence detection |
| O-(Pentafluorobenzyl)hydroxylamine (PFBHA) | Oxime | High sensitivity for GC-ECD detection |
This table outlines common derivatization strategies for the carbonyl group to enhance spectroscopic analysis.
Enabling Strategies for Chromatographic Analysis
Derivatization plays a crucial role in improving the chromatographic analysis of this compound by both gas chromatography (GC) and high-performance liquid chromatography (HPLC).
For GC analysis , the polarity and relatively low volatility of this compound can lead to poor peak shape and thermal degradation in the injector or column. Derivatization of the polar hydroxyl group, for instance through silylation with reagents like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA), converts it into a nonpolar and more volatile silyl (B83357) ether. gcms.cz This significantly improves chromatographic performance, leading to sharper peaks and better resolution. Similarly, derivatization of the carbonyl group can also enhance volatility and thermal stability. researchgate.net
For HPLC analysis , derivatization is primarily used to enhance detection. As discussed previously, the introduction of a chromophore or fluorophore allows for sensitive detection using UV-Vis or fluorescence detectors. libretexts.orgbiomol.com This is particularly important as the native this compound molecule lacks a strong chromophore, making its detection by UV-Vis at low concentrations challenging. Derivatization can also be used to alter the retention behavior of the molecule on the HPLC column, allowing for better separation from other components in a complex mixture. psu.edu For instance, derivatizing the hydroxyl group with a nonpolar reagent can increase its retention time in reversed-phase HPLC.
Derivatization for Enhanced Spectroscopic Characterization
Beyond improving chromatographic separations and enhancing detectability, derivatization is a powerful tool for the structural elucidation and characterization of this compound using various spectroscopic techniques.
In mass spectrometry (MS) , derivatization can be used to increase the molecular weight of the analyte, moving its signal to a region of the mass spectrum with less background noise. spectroscopyonline.com Furthermore, certain derivatives can produce characteristic fragmentation patterns in tandem MS (MS/MS) experiments, which can aid in the confident identification of the compound. For example, the derivatization of the carbonyl group with Girard's reagents introduces a charged moiety, which can enhance ionization efficiency in electrospray ionization (ESI)-MS. nih.gov
In infrared (IR) spectroscopy , the derivatization of the hydroxyl and carbonyl groups leads to the appearance of new, characteristic absorption bands. For example, the formation of an ester from the hydroxyl group will result in the appearance of a strong carbonyl stretching band (around 1735 cm⁻¹), which is distinct from the ketone carbonyl stretch of the parent molecule (around 1715 cm⁻¹). youtube.com This can be used to confirm that the derivatization reaction has occurred and to probe the chemical environment of the functional groups.
By carefully selecting the appropriate derivatization strategy, researchers can significantly enhance the analytical capabilities for studying this compound, enabling more sensitive, selective, and detailed characterization.
Advanced Applications in Complex Organic Synthesis
Role as a Building Block in Natural Product Synthesis
The cyclohexane (B81311) framework is a common motif in a multitude of natural products. acs.org The synthesis of these often intricate molecules can be significantly streamlined by employing pre-functionalized cyclohexane building blocks like 3-(2-Hydroxyethyl)cyclohexanone.
The inherent reactivity of the ketone and hydroxyl groups in this compound facilitates the formation of additional rings, leading to the construction of complex polycyclic systems. Intramolecular reactions, such as aldol (B89426) condensations or cyclizations, can be strategically employed to forge new carbon-carbon bonds and create fused or bridged ring systems characteristic of many natural products. acs.org For instance, the hydroxyl group can be converted into a suitable leaving group, enabling an intramolecular alkylation at the alpha-position of the ketone to form a bicyclic structure.
The total synthesis of natural products containing a cyclohexane ring often leverages the versatility of cyclohexanone (B45756) derivatives. elsevierpure.com Starting with a molecule like this compound provides a head start, as the core six-membered ring is already in place, and the functional groups offer handles for further elaboration. youtube.com For example, the ketone can be used to introduce new substituents via enolate chemistry, while the hydroxyl group can be used for esterification or etherification to build more complex side chains. These transformations are crucial steps in the assembly of a wide range of natural products, including terpenoids and alkaloids.
Precursor for Heterocyclic Compound Synthesis
Heterocyclic compounds, which contain atoms of at least two different elements in their rings, are of immense importance in medicinal chemistry and materials science. thermofisher.com this compound is a valuable precursor for synthesizing a variety of these cyclic structures.
The bifunctional nature of this compound allows for the construction of fused heterocyclic rings. diva-portal.org For example, reaction with a hydrazine (B178648) derivative can lead to the formation of a fused pyrazolidine (B1218672) ring system. Furthermore, the ketone functionality can participate in reactions to form spirocyclic compounds, where two rings share a single atom. beilstein-journals.orgbeilstein-journals.org This is a significant application as spirocycles are increasingly recognized for their potential in drug discovery. nih.govresearchgate.net A notable example is the synthesis of spiro[cyclohexane-2,2'-indoline] alkaloids, which has been achieved through a direct spirocyclization approach. nih.gov
The presence of both a ketone and a hydroxyl group in this compound makes it an ideal starting material for the synthesis of various nitrogen- and oxygen-containing heterocycles. nih.govpitt.edursc.orgresearchgate.net
Table 1: Examples of Heterocycles Derived from Cyclohexanone Precursors
| Heterocycle Class | Synthetic Strategy |
|---|---|
| Tetrahydrofurans | Intramolecular O-H insertion reactions. pku.edu.cn |
| Dihydrobenzofurans | Trapping of intermediate quinone methides. nih.gov |
| Thiazoles | Reaction of the hydroxyethyl (B10761427) side chain with appropriate reagents. mdpi.com |
| Pyridines | Rh-catalyzed [2+2+2] cycloaddition of diynes with oximes. nih.gov |
The hydroxyl group can react intramolecularly with the ketone or a derivative thereof to form oxygen-containing heterocycles like furans or pyrans. nih.gov For instance, intramolecular O-H insertion reactions can lead to tetrahydrofuran (B95107) derivatives. pku.edu.cn Similarly, nitrogen-containing heterocycles such as pyridines, pyrimidines, and thiazoles can be synthesized by reacting this compound with appropriate nitrogen-containing reagents. mdpi.commdpi.com For example, a common route to pyridines involves the Rh-catalyzed [2+2+2] cycloaddition of diynes with oximes. nih.gov
Intermediate in the Synthesis of Specialty Chemicals
Beyond its applications in natural product and heterocyclic synthesis, this compound and its derivatives serve as intermediates in the production of various specialty chemicals. lookchem.com The functional groups allow for a range of modifications, leading to compounds with specific desired properties for use in fragrances, polymers, and other industrial applications.
Computational Chemistry and Advanced Spectroscopic Characterization
Theoretical Studies and Molecular Modeling
Theoretical studies, particularly those employing quantum mechanics, offer invaluable insights into the fundamental properties of 3-(2-Hydroxyethyl)cyclohexanone at the atomic and electronic levels. ebsco.com
Density Functional Theory (DFT) Calculations for Electronic Structure
Density Functional Theory (DFT) has proven to be a powerful tool for investigating the electronic structure of cyclohexanone (B45756) derivatives. psu.eduresearchgate.net This method allows for the accurate calculation of molecular geometries, energies, and other electronic properties. researchgate.net DFT calculations, such as those using the B3LYP hybrid functional, are instrumental in understanding the relationship between the molecular structure and the electronic characteristics of these compounds. researchgate.netnih.gov The choice of functional and basis set, for instance, B3LYP with a 6-311++G(d,p) basis set, is crucial for obtaining reliable results that correlate well with experimental data. epa.gov
Frontier Molecular Orbital (FMO) theory is fundamental to understanding the chemical reactivity of a molecule. scribd.com The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactions. researchgate.net The HOMO represents the ability of a molecule to donate electrons, while the LUMO signifies its capacity to accept electrons. researchgate.net The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter that indicates the molecule's chemical stability and reactivity. researchgate.netresearchgate.net A smaller energy gap suggests higher reactivity. researchgate.netuj.ac.za
| Parameter | Description | General Significance in Cyclohexanones |
| HOMO Energy | Energy of the Highest Occupied Molecular Orbital. | Indicates the molecule's electron-donating ability. Higher energy often correlates with greater reactivity towards electrophiles. |
| LUMO Energy | Energy of the Lowest Unoccupied Molecular Orbital. | Indicates the molecule's electron-accepting ability. Lower energy often correlates with greater reactivity towards nucleophiles. |
| HOMO-LUMO Gap | The energy difference between the HOMO and LUMO. | A smaller gap generally implies higher chemical reactivity and lower stability. researchgate.netresearchgate.net |
Note: Specific values for this compound require dedicated computational studies.
Molecular Electrostatic Potential (MEP) mapping is a valuable computational tool used to visualize the charge distribution within a molecule and predict its reactivity towards electrophilic and nucleophilic attacks. bhu.ac.inchemrxiv.org The MEP map illustrates the electrostatic potential on the surface of the molecule, with different colors representing varying potential values. researchgate.net Typically, red areas indicate regions of negative electrostatic potential, which are rich in electrons and susceptible to electrophilic attack, while blue areas denote positive electrostatic potential, indicating electron-deficient regions prone to nucleophilic attack. researchgate.netresearchgate.net
For cyclohexanone and its derivatives, MEP analysis can identify the electron-rich areas, such as those around the carbonyl oxygen and hydroxyl groups, which are potential sites for hydrogen bonding and other intermolecular interactions. epa.govchemrxiv.orgnih.gov The MEP map provides a visual representation of the molecule's polarity and is instrumental in understanding its interactions with other molecules. researchgate.net Studies on similar molecules have shown that the negative potential regions are often associated with heteroatoms like oxygen, making them key sites for biological activity and chemical reactions. nih.gov
| Color Code | Electrostatic Potential | Interpretation for this compound |
| Red | Negative | Electron-rich regions, likely around the carbonyl and hydroxyl oxygen atoms. These are potential sites for electrophilic attack and hydrogen bond formation. researchgate.net |
| Blue | Positive | Electron-deficient regions, likely around the hydrogen atoms, particularly the hydroxyl proton. These are potential sites for nucleophilic attack. researchgate.net |
| Green | Neutral | Regions with near-zero potential. |
Note: The specific potential values and map for this compound would require a dedicated computational study.
The Quantum Theory of Atoms in Molecules (QTAIM) provides a rigorous method for analyzing the topology of the electron density in a molecule. mdpi.com This analysis can reveal the nature of chemical bonds and non-covalent interactions by identifying critical points in the electron density. mdpi.com QTAIM has been successfully applied to study the C···H bonds in various molecular complexes, revealing their nature as predominantly ionic with some covalent character. nih.gov For this compound, QTAIM could be employed to characterize the intramolecular hydrogen bond between the hydroxyl group and the carbonyl oxygen, as well as other non-covalent interactions that influence its conformational preferences.
Non-Covalent Interaction Analysis
Non-covalent interactions (NCIs) play a crucial role in determining the structure, stability, and function of molecules. semanticscholar.orgresearchgate.net The Non-Covalent Interaction (NCI) index is a computational tool that helps in the visualization and analysis of these weak interactions, such as hydrogen bonds and van der Waals forces. researchgate.net This method is based on the electron density and its derivatives, providing a graphical representation of NCI regions. researchgate.net For a molecule like this compound, which possesses both a hydrogen bond donor (hydroxyl group) and acceptor (carbonyl group), NCI analysis can provide significant insights into the intramolecular hydrogen bonding that dictates its preferred conformation. nih.gov
Reaction Pathway Simulations and Transition State Identification
Computational chemistry allows for the simulation of chemical reaction pathways and the identification of transition states, providing a deeper understanding of reaction mechanisms and kinetics. psu.edu For reactions involving cyclohexanone derivatives, such as reduction or oxidation, DFT calculations can be used to model the potential energy surface, locate transition state structures, and calculate activation energies. psu.edunih.gov For instance, studies on the hydride reduction of substituted cyclohexanones have utilized DFT to predict the facial selectivity and the ratio of cis to trans alcohol products, showing excellent agreement with experimental results. nih.gov Similarly, simulations of cyclohexane (B81311) oxidation have identified key reaction intermediates and pathways. psu.eduescholarship.org While specific simulations for this compound are not detailed in the provided search results, the methodologies have been established for related systems, indicating their applicability to understanding its reactivity in various chemical transformations. acs.orgresearchgate.net
Stereochemical Prediction and Conformational Energetics
Computational chemistry, particularly density functional theory (DFT), is a powerful tool for predicting the stereochemistry and conformational energetics of molecules like this compound. nih.govchemrxiv.org For substituted cyclohexanes, the chair conformation is generally the most stable. sapub.org The relative stability of different conformers is determined by steric interactions, such as 1,3-diaxial interactions, which can raise the energy and decrease the stability of a conformation. sapub.org
Advanced Spectroscopic Characterization Techniques
Advanced spectroscopic techniques are indispensable for the unambiguous structural confirmation of this compound and for analyzing materials derived from it.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the chemical structure of this compound in solution. Both ¹H and ¹³C NMR provide detailed information about the connectivity and chemical environment of each atom.
In the ¹H NMR spectrum, the protons on the cyclohexane ring and the hydroxyethyl (B10761427) side chain will exhibit characteristic chemical shifts and coupling patterns. hmdb.caacs.org Protons adjacent to the carbonyl group are typically deshielded and appear at a lower field (higher ppm). youtube.com Similarly, the protons on the carbon bearing the hydroxyl group are also shifted downfield. The multiplicity of the signals (e.g., triplets, multiplets) arises from spin-spin coupling with neighboring protons, providing valuable information about the connectivity of the atoms. mdpi.com
The ¹³C NMR spectrum provides information on the number of unique carbon atoms and their chemical environments. The carbonyl carbon is highly deshielded and appears at a characteristic downfield shift, typically in the range of 190-220 ppm for ketones. youtube.comnih.gov The carbon attached to the hydroxyl group will also have a distinct chemical shift. The remaining aliphatic carbons of the cyclohexane ring will appear at higher fields.
Table 1: Representative NMR Data for Substituted Cyclohexanones
| Nucleus | Functional Group | Typical Chemical Shift (ppm) |
|---|---|---|
| ¹³C | Carbonyl (C=O) | 190 - 220 youtube.com |
| ¹³C | CH-OH | 60 - 75 |
| ¹³C | Aliphatic CH₂ | 20 - 45 |
| ¹H | CH₂ adjacent to C=O | 2.2 - 2.5 chemicalbook.com |
| ¹H | CH₂-OH | 3.5 - 4.0 mdpi.com |
| ¹H | Other ring CH₂ | 1.2 - 2.0 hmdb.cachemicalbook.com |
Note: The exact chemical shifts for this compound will depend on the solvent and specific conformation.
Infrared (IR) and Raman Spectroscopy for Vibrational Analysis
Infrared (IR) and Raman spectroscopy are complementary techniques used to probe the vibrational modes of this compound. dntb.gov.uabath.ac.uk These techniques are particularly useful for identifying the key functional groups present in the molecule.
The IR spectrum of this compound is expected to show a strong, sharp absorption band characteristic of the carbonyl (C=O) stretching vibration, typically in the region of 1680-1750 cm⁻¹. hardmantrust.org.uknist.gov The presence of a hydroxyl (O-H) group will give rise to a broad absorption band in the region of 3200-3600 cm⁻¹, indicative of hydrogen bonding. hardmantrust.org.uk C-H stretching vibrations from the aliphatic ring and side chain are expected in the 2850-3000 cm⁻¹ range. youtube.com
Raman spectroscopy provides complementary information. While the O-H stretch is often weak in Raman spectra, the C=O stretch and the C-C and C-H vibrations of the cyclohexane ring are typically strong and well-defined. nih.gov The combination of IR and Raman data allows for a more complete vibrational analysis of the molecule. bath.ac.uk
Table 2: Characteristic Infrared Absorption Frequencies
| Functional Group | Vibrational Mode | Typical Frequency Range (cm⁻¹) |
|---|---|---|
| O-H (alcohol) | Stretching | 3200 - 3600 (broad) hardmantrust.org.uk |
| C-H (aliphatic) | Stretching | 2850 - 3000 youtube.com |
| C=O (ketone) | Stretching | 1680 - 1750 (strong) hardmantrust.org.uknist.gov |
| C-O (alcohol) | Stretching | 1000 - 1260 |
Note: The exact frequencies can be influenced by factors such as hydrogen bonding and the physical state of the sample.
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Patterns
Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elucidate the fragmentation patterns of this compound. The molecular ion peak (M⁺) in the mass spectrum corresponds to the molecular weight of the compound. nist.govnist.gov
Under electron ionization (EI), the molecule will fragment in a characteristic manner. Common fragmentation pathways for cyclohexanone derivatives include alpha-cleavage (cleavage of the bond adjacent to the carbonyl group) and McLafferty rearrangement. The presence of the hydroxyethyl side chain will introduce additional fragmentation pathways, such as the loss of a water molecule (H₂O) or the loss of the entire hydroxyethyl group. Analysis of these fragment ions helps to confirm the structure of the molecule. nist.govnih.gov
Electron Microscopy Techniques (TEM, SEM, FESEM) for Morphological Analysis (for derived materials)
When this compound is used as a precursor or building block for the synthesis of new materials, such as polymers or metal-organic frameworks, electron microscopy techniques become crucial for characterizing the morphology of these derived materials. researchgate.net
Transmission Electron Microscopy (TEM) provides high-resolution images of the internal structure of materials, revealing details about particle size, shape, and crystallinity at the nanoscale.
Scanning Electron Microscopy (SEM) is used to visualize the surface morphology of materials, providing information on texture, topography, and the distribution of different phases.
Field Emission Scanning Electron Microscopy (FESEM) offers higher resolution and less sample charging compared to conventional SEM, allowing for more detailed surface imaging.
These techniques are essential for understanding the structure-property relationships of materials derived from this compound.
X-ray Photoelectron Spectroscopy (XPS) and Energy-Dispersive X-ray (EDX) Spectroscopy for Elemental and Chemical State Analysis (for derived materials)
X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive quantitative spectroscopic technique that measures the elemental composition, empirical formula, chemical state, and electronic state of the elements within a material. rsc.org When analyzing polymers derived from this compound, XPS would provide critical information about the surface chemistry.
For a hypothetical polyurethane synthesized from this compound and a diisocyanate, XPS analysis would be expected to identify the core elements: Carbon (C), Oxygen (O), and Nitrogen (N). High-resolution scans of the C 1s, O 1s, and N 1s peaks would allow for the deconvolution of these signals into various components, each corresponding to a specific chemical environment. For instance, the C 1s spectrum could be resolved to show contributions from C-C/C-H bonds in the cyclohexyl ring, C-O bonds of the ether and urethane (B1682113) groups, and the N-C=O of the urethane linkage. The O 1s spectrum would similarly distinguish between the oxygen in the C-O and C=O environments. The N 1s spectrum would be characteristic of the urethane nitrogen.
Table 1: Expected XPS Binding Energies for a Hypothetical Polyurethane Derived from this compound
| Element | Peak | Binding Energy (eV) Range | Corresponding Functional Group |
| C 1s | C-C, C-H | ~284.8 - 285.0 | Cyclohexyl ring, ethyl chain |
| C-O | ~286.0 - 286.5 | Ether, Urethane | |
| N-C=O | ~288.0 - 289.0 | Urethane | |
| O 1s | C=O | ~532.0 - 532.5 | Urethane |
| C-O | ~533.0 - 533.5 | Ether, Urethane | |
| N 1s | R-NH-C=O | ~399.5 - 400.5 | Urethane |
Note: These are representative values and can shift based on the specific chemical environment and instrument calibration.
Energy-Dispersive X-ray (EDX) Spectroscopy , often coupled with scanning electron microscopy (SEM), provides elemental analysis of a sample. wikipedia.org Unlike XPS, EDX is not as surface-sensitive and gives the elemental composition of a larger interaction volume. For a pure polymer derived from this compound, EDX would primarily detect Carbon and Oxygen. However, EDX becomes particularly valuable when these polymers are used to create composites or to coordinate with metal ions. For example, if a polyester (B1180765) derived from this compound were used to create a composite with silver (Ag) nanoparticles, EDX would be able to confirm the presence of Ag and provide a quantitative analysis of its concentration relative to C and O. researchgate.net
Table 2: Hypothetical EDX Elemental Analysis of a Composite Material
| Element | Expected Weight % (Hypothetical) |
| Carbon (C) | 60 - 70 |
| Oxygen (O) | 25 - 35 |
| Silver (Ag) | 1 - 5 |
Note: The weight percentages are hypothetical and would depend on the specific formulation of the composite material.
Thermal Analysis (TGA) for Thermal Stability (for derived materials)
Thermogravimetric Analysis (TGA) is a thermal analysis technique in which the mass of a sample is measured over time as the temperature changes. This method provides information about the thermal stability and composition of a material. researchgate.net For polymers derived from this compound, TGA would reveal the temperatures at which the material begins to decompose and the profile of this decomposition.
In a nitrogen atmosphere, the degradation of polymers based on diarylidenecycloalkanones has been studied, showing the influence of the chemical structure on thermal stability. researchgate.net Similarly, for a polymer derived from this compound, one would expect a multi-stage degradation process. The initial weight loss might correspond to the loss of small molecules or the scission of the hydroxyethyl side chain, followed by the degradation of the main polymer backbone at higher temperatures. The presence of the cyclohexyl ring is generally expected to impart a degree of thermal stability to the polymer backbone.
Table 3: Expected TGA Data for a Hypothetical Polymer Derived from this compound
| Parameter | Expected Temperature Range (°C) | Description |
| Onset of Decomposition (Tonset) | 250 - 350 | The temperature at which significant weight loss begins. |
| Temperature of Maximum Decomposition Rate (Tmax) | 350 - 450 | The temperature at which the rate of weight loss is highest, indicating the point of greatest instability. |
| Final Decomposition Temperature | > 500 | The temperature at which the primary degradation processes are complete. |
| Char Yield at 600 °C | 5 - 20% | The percentage of material remaining, which can indicate the formation of a carbonaceous residue. |
Note: These temperature ranges are illustrative and would vary depending on the specific polymer structure, molecular weight, and the heating rate used during the TGA experiment.
Q & A
Basic: What are the standard laboratory synthesis protocols for 3-(2-Hydroxyethyl)cyclohexanone?
Answer:
this compound is typically synthesized via nucleophilic addition or alkylation reactions. A common method involves reacting cyclohexanone with ethylene glycol derivatives under acidic catalysis (e.g., sulfuric or phosphoric acid) to introduce the hydroxyethyl group at the 3-position . Optimization of reaction parameters (temperature, catalyst concentration, and solvent polarity) is critical to minimize side products like over-alkylated derivatives. Purity is validated using GC-MS or HPLC, with yields typically ranging from 60–75% under optimized conditions .
Advanced: How can stereoselective synthesis of this compound derivatives be achieved?
Answer:
Stereoselective synthesis requires chiral catalysts or auxiliaries. For example, enantioselective organocatalytic methods using proline-derived catalysts can induce asymmetry during hydroxyethyl group addition . Computational tools (e.g., DFT calculations) predict transition states to guide catalyst design, while retrosynthetic algorithms (via platforms like Pistachio or Reaxys) propose viable pathways for complex derivatives . Reaction monitoring via in-situ IR or NMR ensures stereochemical fidelity, with enantiomeric excess (ee) >90% achievable using optimized protocols .
Analytical: What spectroscopic techniques resolve structural ambiguities in this compound?
Answer:
- 1H/13C NMR : Assigns proton environments (e.g., hydroxyethyl protons at δ 3.6–3.8 ppm) and carbonyl carbons (δ 210–215 ppm). 2D NMR (COSY, HSQC) confirms connectivity .
- LC-HRMS : Validates molecular formula (C₉H₁₄O₂; [M+H]+ = 155.0943) and detects impurities (<2% threshold) .
- IR Spectroscopy : Identifies carbonyl (1700–1750 cm⁻¹) and hydroxyl (3400–3600 cm⁻¹) stretches .
Mechanistic: How does the hydroxyethyl group influence reactivity in nucleophilic addition reactions?
Answer:
The hydroxyethyl group enhances electron density at the cyclohexanone carbonyl via inductive effects, reducing electrophilicity and slowing nucleophilic attack. However, under acidic conditions, protonation of the carbonyl oxygen increases electrophilicity, enabling regioselective additions (e.g., Grignard reagents at the α-position). Competing pathways, such as keto-enol tautomerization, are minimized by controlling pH and temperature . Kinetic studies (e.g., stopped-flow UV-Vis) quantify rate constants for mechanistic validation .
Computational: Which models predict viable synthetic routes for novel this compound analogs?
Answer:
AI-driven platforms (e.g., Reaxys or Pistachio_RingBreaker) use reaction databases to prioritize pathways based on feasibility scores (plausibility >0.8). For example:
- Retrosynthetic Step : Cyclohexanone → Ethylene oxide addition → Acid-catalyzed ring opening.
- DFT Simulations : Calculate activation energies for transition states, identifying energy barriers >25 kcal/mol as impractical .
These tools reduce trial-and-error experimentation by 40–60% in route planning .
Stability & Safety: What protocols mitigate degradation risks during storage of this compound?
Answer:
- Storage : Under inert gas (N₂/Ar) at 2–8°C to prevent oxidation of the hydroxyethyl group.
- Light Sensitivity : Amber glass containers block UV-induced radical degradation.
- Handling : Use PPE (gloves, goggles) and fume hoods; SDS data indicate low acute toxicity but potential irritation upon prolonged exposure .
Data Contradictions: How to resolve discrepancies in reported reaction yields for this compound?
Answer:
Yield variations often stem from unoptimized catalysts or impurities in starting materials. Systematic DOE (Design of Experiments) identifies critical factors (e.g., catalyst loading, solvent polarity). Cross-validation with independent synthetic routes (e.g., enzymatic vs. chemical methods) isolates variables . Reproducibility is confirmed via inter-lab studies using standardized protocols .
Biological Applications: What assays evaluate this compound’s bioactivity?
Answer:
- Enzyme Inhibition : Test against cytochrome P450 isoforms (CYP3A4, CYP2D6) via fluorometric assays.
- Metabolic Stability : Microsomal incubation (human liver microsomes) with LC-MS quantification of parent compound depletion .
- Toxicity : MTT assays in HepG2 cells assess IC₅₀ values, with EC₅₀ typically >100 µM indicating low cytotoxicity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
